![molecular formula C13H15F3N2O B2728219 1,1,1-trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}-2-propanol CAS No. 866135-54-8](/img/structure/B2728219.png)
1,1,1-trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}-2-propanol is a chemical compound with the molecular formula C13H15F3N2O and a molecular weight of 272.27 . It is also known by its CAS number 866135-54-8 .
Molecular Structure Analysis
The molecular structure of this compound consists of a trifluoropropanol group attached to an indole group via an ethylamine linker . The presence of the trifluoropropanol group may impart unique properties to the compound, such as increased polarity and strong hydrogen-bond donation .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 451.9±45.0 °C and a predicted density of 1.313±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 12.09±0.20 .作用機序
The mechanism of action of 1,1,1-trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}-2-propanol is not fully understood, but it is believed to act as a modulator of neurotransmitter release by interacting with presynaptic receptors. This compound has been shown to enhance the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in regulating mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to enhance cognitive function, improve memory retention, and reduce anxiety and depression. This compound has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of 1,1,1-trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}-2-propanol is its ability to modulate neurotransmitter release, making it a valuable tool for studying the role of neurotransmitters in various physiological processes. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for the study of 1,1,1-trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}-2-propanol. One area of research could focus on the development of new synthetic methods for producing this compound and its analogs. Another area of research could focus on the potential use of this compound as a therapeutic agent for the treatment of various diseases, such as depression, anxiety, and cancer. Finally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on neurotransmitter release and other physiological processes.
合成法
1,1,1-trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}-2-propanol can be synthesized using a multistep process that involves the reaction of tryptophan with various reagents. The most commonly used method involves the reaction of tryptophan with trifluoroacetic anhydride and triethylamine to produce the intermediate compound, 1-(trifluoroacetyl)indole-3-ethanol. This intermediate is then reacted with 2-bromoethylamine hydrobromide in the presence of potassium carbonate to produce this compound.
科学的研究の応用
1,1,1-trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}-2-propanol has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, including the ability to modulate neurotransmitter release, enhance cognitive function, and reduce anxiety and depression. This compound has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases.
特性
IUPAC Name |
1,1,1-trifluoro-3-[2-(1H-indol-3-yl)ethylamino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)12(19)8-17-6-5-9-7-18-11-4-2-1-3-10(9)11/h1-4,7,12,17-19H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOJQCWAWNNNIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818984 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2728137.png)
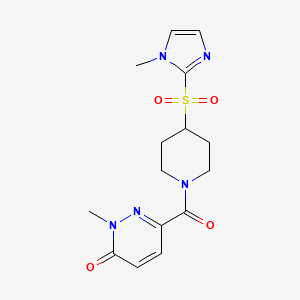
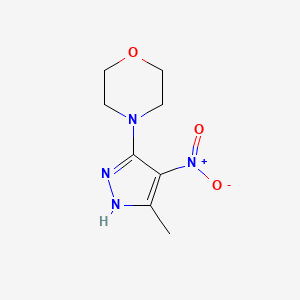
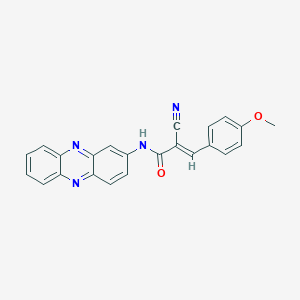
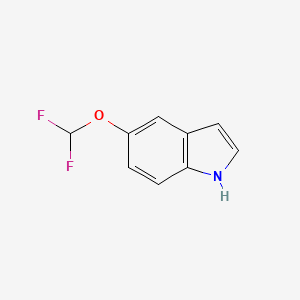
![1-[2-(4-Fluoro-3-methylphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2728144.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2728149.png)


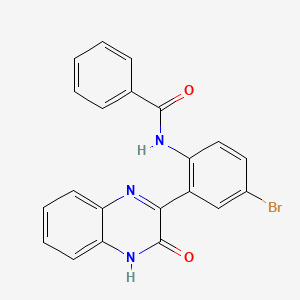
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2728155.png)
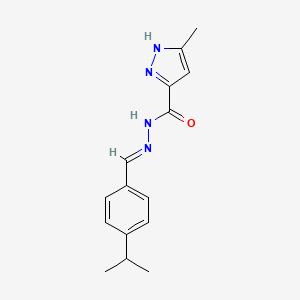
![1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone](/img/structure/B2728157.png)